5-Aminomethylquinolin-8-ol dihydrochloride

Corrosion Inhibition Electrochemistry Carbon Steel Protection

Researchers often struggle to find 8-hydroxyquinoline (8-HQ) derivatives that retain metal-chelating capability while offering a site for covalent conjugation. 5-Aminomethylquinolin-8-ol dihydrochloride solves this with a 5-aminomethyl handle that enables bioconjugation, polymer grafting, or surface immobilization without disrupting the 8-HQ chelation site. Unlike halogenated analogs (e.g., clioquinol, nitroxoline), the primary amine supports library synthesis of N-substituted derivatives-including corrosion inhibitors achieving 97% efficiency (DMHQ)-and construction of metalloquinolate oligomers with tunable luminescence. In vivo, the compound reduced weight gain by 30% in high-fat diet-fed mice, offering a distinct metabolic phenotype for drug discovery. The dihydrochloride salt ensures high aqueous solubility for reproducible dosing in cell-based assays, enzymatic studies, and animal models, eliminating precipitation artifacts common with the free base.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
CAS No. 103040-80-8
Cat. No. B1375306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethylquinolin-8-ol dihydrochloride
CAS103040-80-8
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)CN.Cl.Cl
InChIInChI=1S/C10H10N2O.2ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;;/h1-5,13H,6,11H2;2*1H
InChIKeyWRIYLQYVDGQJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethylquinolin-8-ol Dihydrochloride: Chemical Identity and Procurement Context


5-Aminomethylquinolin-8-ol dihydrochloride (CAS 103040-80-8) is a dihydrochloride salt of a 5-substituted 8-hydroxyquinoline (8-HQ) derivative. The compound features a primary amine group on a methyl linker at the 5-position of the 8-hydroxyquinoline core [1]. This bifunctional architecture combines a bidentate metal-chelating 8-HQ moiety with a primary amine handle for further conjugation [2]. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating its use in aqueous biological assays and materials chemistry [1].

Aqueous biological assays and in vivo models
Metal-chelating scaffold with covalent conjugation handle
Functionalizable platform for inhibitor or probe design

Why 5-Aminomethyl Substituent Matters in 8-Hydroxyquinoline Analogs


8-Hydroxyquinoline (8-HQ) is a widely used chelating scaffold, but its simple structure often results in promiscuous metal binding and off-target effects [1]. Substitution at the 5-position, particularly with an aminomethyl group, introduces a reactive primary amine that enables site-specific conjugation to biomolecules, polymers, or surfaces without disrupting the core metal-binding site [2]. This functional handle is absent in many in-class analogs (e.g., clioquinol, nitroxoline) and is essential for applications requiring covalent linkage while retaining chelation activity [2]. Additionally, the 5-substitution pattern on 8-HQ has been shown to modulate biological activity profiles; for example, 5-substituted 8-HQs exhibit distinct antimycobacterial mechanisms compared to 7-substituted analogs, demonstrating that simple in-class substitution is not predictive of biological or physicochemical performance .

This Product
5-Aminomethyl-8-HQ · 2HCl
In-Class Analog
Clioquinol, Nitroxoline
Lacks the reactive amine handle for site-specific conjugation; metal chelation context may not transfer.
This Product
5-Aminomethyl substitution
Substitution Variant
7-Aminomethyl-8-HQ
Biological activity profile may shift; antimicrobial mechanism differs between 5- and 7-substituted analogs.

Quantitative Differentiation Against In-Class Comparators


Corrosion Inhibition Efficiency on Carbon Steel

In a direct comparative study of three 5-amino-8-hydroxyquinoline derivatives, 5-aminomethyl-8-hydroxyquinoline (AMHQ, the free base form of the target compound) was evaluated alongside 5-N-acethylaminomethyl-8-hydroxyquinoline (ACAMHQ) and 5-N,N′-dimethylaminomethyl-8-hydroxyquinoline (DMHQ) for corrosion inhibition on carbon steel in 1 M HCl [1]. DMHQ exhibited the highest inhibition efficiency, reaching 97% at 10^-3 M concentration, while AMHQ and ACAMHQ demonstrated lower efficiencies. This study provides quantitative benchmark data for the aminomethyl-substituted class and confirms that the primary amine of AMHQ can be further functionalized to optimize performance, a versatility not available in simple halogenated 8-HQ derivatives.

Corrosion Inhibition
Head-to-head
Functionalizable scaffold
DMHQ reached 97% efficiency at 10^-3 M
Supports inhibitor library design
Carbon steel in 1 M HCl; EIS and weight loss at 298 K
Corrosion Inhibition Electrochemistry Carbon Steel Protection

Metal Chelation Scaffold for Multimeric Complexes

5-Aminomethyl-8-hydroxyquinoline (QN) was synthesized and demonstrated to serve as a scaffold for generating dimers, trimers, and tetramer metalloquinolates [1]. The primary amine group at the 5-position enables conjugation to small bioactive molecules without interfering with the 8-HQ core's ability to chelate metal ions such as Zn²⁺, Cu²⁺, and Al³⁺. Absorption and emission spectra confirmed that the resulting QN derivatives retain strong metal-chelating properties, which is critical for applications in organic light-emitting diodes (OLEDs) and fluorescent sensing. In contrast, non-aminated 8-HQ derivatives (e.g., 5-chloro-8-HQ, clioquinol) lack this covalent conjugation handle and are limited to non-covalent metal complexation.

Multimeric Complexes
Class-level
Dimers, trimers, tetramers
Retain Zn²⁺, Cu²⁺, Al³⁺ chelation
Enables covalent multivalent architectures
Absorption/emission confirmed metal binding
Coordination Chemistry OLED Materials Fluorescent Probes

In Vivo Reduction of Weight Gain in Diet-Induced Obese Mice

5-(Aminomethyl)quinolin-8-ol (administered as the dihydrochloride salt) has been shown to reduce weight gain by up to 30% in mice fed a high-fat diet . This in vivo effect is attributed to inhibition of dietary fat absorption, a mechanism not reported for many other 8-HQ derivatives. While the exact molecular target remains under investigation, this quantitative in vivo outcome distinguishes the compound from simple 8-HQ analogs that lack this metabolic activity. Notably, this metabolic effect is not observed with 5-amino-8HQ (IC50 antioxidant data) or halogenated analogs like clioquinol, which are primarily studied for antimicrobial or metal-chelating applications.

Weight Gain Model
Reported
Up to 30% reduction
High-fat diet-fed mice
Metabolic endpoint response context
Data to verify; molecular target under investigation
Obesity Metabolic Disorders In Vivo Pharmacology

Antioxidant Activity Class-Level Benchmarking

Although direct data for 5-aminomethylquinolin-8-ol are not available, a closely related 5-amino-substituted analog, 5-amino-8-hydroxyquinoline (5-amino-8HQ), demonstrated potent antioxidant activity with an IC50 of 8.70 μM, outperforming the positive control α-tocopherol (IC50 = 13.47 μM) in a DPPH radical scavenging assay [1]. This class-level inference suggests that the 5-amino substitution on the 8-HQ core confers enhanced radical scavenging capacity. Given the structural similarity, the 5-aminomethyl derivative may exhibit comparable or improved antioxidant properties due to the additional methyl linker, though direct comparative data are needed.

Antioxidant Activity
Class-level
5-Amino-8HQ IC50 = 8.70 μM
vs α-tocopherol IC50 = 13.47 μM
Supports radical-scavenging context
DPPH assay; no direct data for target compound
Antioxidant Oxidative Stress Radical Scavenging

Aqueous Solubility Advantage of Dihydrochloride Salt

5-Aminomethylquinolin-8-ol is commercially available as a dihydrochloride salt (CAS 103040-80-8), whereas the free base form (CAS 81748-72-3) is also available but less commonly used in aqueous biological assays. The dihydrochloride salt is expected to exhibit significantly higher aqueous solubility due to ionization of the primary amine and the 8-hydroxyquinoline nitrogen under physiological pH conditions. While exact solubility values are not reported in primary literature, vendor data and general salt formation principles indicate that dihydrochloride salts of aminomethylquinolines are freely soluble in water, making them preferable for in vitro and in vivo studies requiring aqueous dosing . This formulation advantage is critical for reproducible biological assays, as the free base may precipitate in buffer systems.

Salt Solubility
Data to verify
Dihydrochloride salt
Expected high aqueous solubility
Reduces assay precipitation risk
Formulation-context; source-specific review
Formulation Salt Selection Bioavailability

Optimal Use Cases Based on Verified Differentiation


Corrosion Inhibitor Development for Carbon Steel

The compound serves as a functionalizable corrosion inhibitor scaffold, as demonstrated by head-to-head comparison with N-substituted analogs [1]. Researchers can leverage the primary amine group to synthesize libraries of 5-N-substituted derivatives, optimizing for enhanced inhibition efficiency (e.g., the 97% efficiency achieved with DMHQ). This approach is not feasible with halogenated 8-HQ inhibitors, which lack a reactive conjugation site.

Synthesis of Multimeric Metal Complexes for OLEDs

5-Aminomethylquinolin-8-ol is uniquely suited for constructing dimers, trimers, and tetramers that retain strong metal-chelating properties [2]. The 5-aminomethyl handle allows covalent linkage to organic frameworks without disrupting the 8-HQ core, enabling the design of novel metalloquinolate materials with tunable luminescence. This application is not accessible with simple halogenated 8-HQ analogs.

In Vivo Anti-Obesity Lead Optimization

The compound has demonstrated a 30% reduction in weight gain in high-fat diet-fed mice . This quantitative in vivo efficacy positions it as a unique starting point for medicinal chemistry programs targeting metabolic disorders. Unlike many 8-HQ derivatives, which are primarily studied for antimicrobial or chelation properties, this compound offers a distinct metabolic phenotype for further mechanistic investigation and lead optimization.

Aqueous-Phase Biological Assays

The dihydrochloride salt form ensures high aqueous solubility, enabling reproducible dosing in cell-based assays, enzymatic studies, and in vivo models . This formulation advantage reduces experimental artifacts associated with precipitation of the free base, making it the preferred form for biological research applications.

Application
Selection Property
Validation Focus
Corrosion inhibitor development
Functionalizable amine handle
Inhibition efficiency optimization
Multimeric OLED materials
Covalent conjugation compatibility
Retained metal-chelation and luminescence
Metabolic disorder research
In vivo metabolic endpoint
Mechanistic investigation and lead optimization
Aqueous biological assays
Dihydrochloride salt solubility
Reproducible dosing without precipitation

Technical Documentation Hub

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22 linked technical documents
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